

Tribenoside pharmaceutical manufacturing process

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Compound Focus: Tribenoside

CAS No.: 10310-32-4

Cat. No.: S545791

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Introduction to Tribenoside

Tribenoside (Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside used as a vasoprotective drug, particularly for treating hemorrhoids, often in combination with Lidocaine HCl for rapid symptomatic relief [1] [2]. Its key characteristics are summarized below.

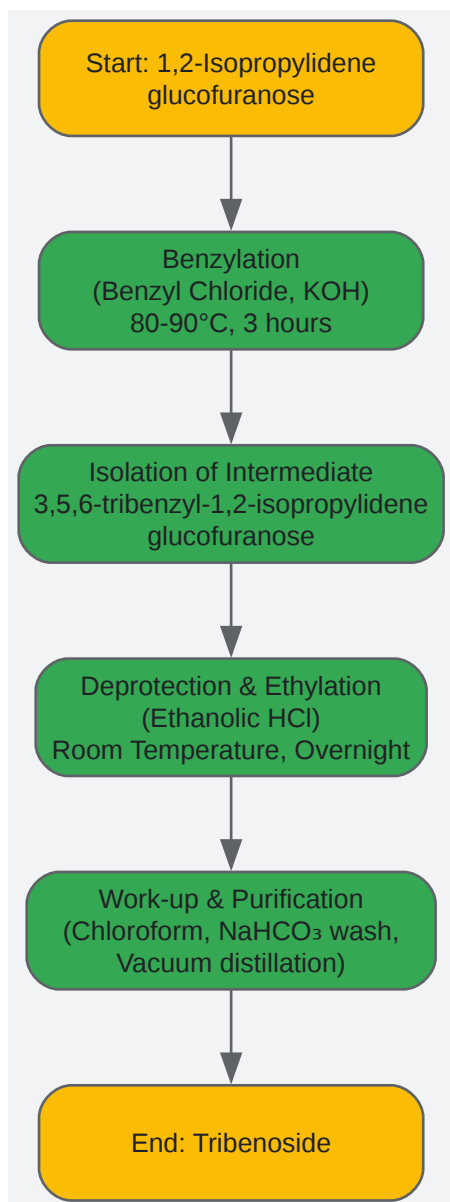
Table 1: Key Characteristics of Tribenoside

Property	Description
Chemical Name	Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside [3] [4] [5]
CAS Number	10310-32-4 [3] [4] [5]
Molecular Formula	C ₂₉ H ₃₄ O ₆ [3] [4] [5]
Molecular Weight	478.58 - 478.6 g/mol [3] [4] [5]
Therapeutic Category	Vasoprotective; Phlebotonic; Anti-inflammatory [3] [2]
Physical Form	Yellowish to pale yellow, clear, viscous liquid [4] [5]

Property	Description
Storage	Store at 0-8°C or freezer -20°C [4] [5]

Synthetic Methodologies

Tribenoside synthesis is a multi-step process involving protection and functionalization of a glucofuranoside precursor, specifically the introduction of three benzyl groups [6]. The following diagram outlines the general workflow for a patented synthetic route using 1,2-isopropylidene glucofuranose as the starting material [4].



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This process yields **Tribenoside** with a boiling point of **270–280°C at 1.2 mm** pressure [4]. Industrial-scale production requires robust capabilities and strict adherence to Good Manufacturing Practices (GMP) to ensure consistency, purity, and safety [6].

Analytical Control and HPLC Protocol

Quality control is critical, especially for quantifying **Tribenoside** alongside Lidocaine HCl and their related impurities in combined formulations.

HPLC Method for Simultaneous Determination [1]

This protocol describes a validated gradient HPLC method for the simultaneous analysis of **Tribenoside** (TR), Lidocaine Hydrochloride (LH), and their related compounds.

Table 2: HPLC Instrumentation and Parameters

Parameter	Specification
Chromatograph	ACME 9000 system (or equivalent) with gradient capability [1]
Detector	UV-Vis or DAD (wavelength not specified in search results)
Column	C18, 150-250 mm x 4.0-4.6 mm, 3-5 µm (e.g., Varian C18, Inertsil ODS-3) [1]

| **Mobile Phase** | **A:** 0.1% Orthophosphoric acid in water **B:** Acetonitrile [1] | | **Elution** | Gradient (see table below) | | **Flow Rate** | 1.0 mL/min [1] | | **Injection Volume** | 10 µL [1] | | **Sample Solvent** | Ethanol [1] | | **Sample Prep** | Liquid-liquid extraction (LLE) with ethanol [1] |

Table 3: Gradient Elution Profile

Time (min)	% Mobile Phase A (0.1% H ₃ PO ₄)	% Mobile Phase B (Acetonitrile)
Initial	85	15
10	70	30
20	50	50
30	20	80
35	20	80
40	85	15

Experimental Procedure:

- **Mobile Phase Preparation:** Prepare mobile phase A by adding 1 mL of orthophosphoric acid to 999 mL of purified water. Mix well. Filter and degas both mobile phases A and B (acetonitrile).
- **Standard Solution:** Accurately weigh about 50 mg of **Tribenoside** and 20 mg of Lidocaine HCl reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol.
- **Test Sample Preparation:** For a cream formulation, accurately weigh an amount equivalent to about 50 mg of **Tribenoside**. Transfer to a suitable container, add ethanol, and extract using a liquid-liquid extraction procedure. Make up to volume with ethanol and filter before injection.
- **Chromatographic System Operation:** Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions. Record the chromatograms and measure the peak responses.

Method Validation Data: The method has been validated according to ICH guidelines [1].

- **Precision:** Intra- and inter-day precision (RSD) below **1.97%**.
- **Accuracy:** Recovery rates for all analytes between **98.17% to 101.94%**.
- **Sensitivity:**
 - Lidocaine HCl: LOD **4.36 µg/mL**, LOQ **13.21 µg/mL**.
 - **Tribenoside:** LOD **7.60 µg/mL**, LOQ **23.04 µg/mL**.
 - Impurities: LODs below **0.11 µg/mL**, LOQs below **0.33 µg/mL**.

Formulation Protocol: Tribenoside and Lidocaine Suppository

The following protocol, adapted from a patent, details the manufacturing process for a **Tribenoside** and Lidocaine suppository [7].

Objective: To prepare a stable and homogeneous suppository containing **Tribenoside** and Lidocaine HCl using a fusion method.

Table 4: Bill of Materials (Theoretical Composition)

Component	Function	Quantity per Unit (mg)
Tribenoside	Active Pharmaceutical Ingredient (API)	400.0
Lidocaine HCl	Active Pharmaceutical Ingredient (API)	20.0

Component	Function	Quantity per Unit (mg)
Witepsol H15	Suppository Base (Lipid)	q.s.
Suppocire AP	Suppository Base (Lipid)	q.s.
Lanolin	Absorption Enhancer / Stabilizer	10.0
Glycerol Monostearate	Stabilizer / Absorption Aid	5.0

Manufacturing Procedure:

- **Melting of Base:** Weigh the required quantities of suppository bases (e.g., Witepsol H15 and Suppocire AP) and transfer them to a suitable melting vessel. Heat to **40-45°C** with continuous stirring until completely melted [7].
- **Dispersion of Actives:** Sieve **Tribenoside** and Lidocaine HCl through an appropriate mesh. Add the active powders and other excipients (lanolin, glycerol monostearate) to the melted base under constant and vigorous stirring to ensure uniform dispersion [7].
- **Cooling and Solidification:** Pour the homogenous molten mixture into pre-cooled suppository molds. Allow the mixture to cool and solidify completely at **2-8°C** [7].
- **Packaging:** Remove the solidified suppositories from the molds. Pack them individually in sealed packaging, such as aluminum foil, to ensure stability [7].

Critical Process Parameters and Notes

- **Genotoxic Impurities:** Process development must address the control of potential genotoxic impurities, such as benzyl chloride (a reagent) and benzaldehyde (a potential degradation product) [1] [8].
- **Polymorphism and Crystallization:** While **Tribenoside** is a liquid, the crystallization process of Lidocaine HCl and the final physical form of the drug product (cream, suppository) are critical and must be well-controlled [4] [7].
- **Column Selection for HPLC:** The analytical method's robustness depends on C18 column selectivity. A study using 12 different C18 columns demonstrated that columns selected based on Quantitative Structure-Retention Relationship (QSRR) models provided comparable separation, offering a scientific approach to column equivalency [1].

Conclusion

This document provides a consolidated overview of the **Tribenoside** manufacturing process, from chemical synthesis and analytical control to a specific formulation protocol. The experimental details provided herein, particularly for analysis and formulation, can be directly adopted and further optimized by researchers and drug development professionals during development and quality control stages.

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To cite this document: Smolecule. [Tribenoside pharmaceutical manufacturing process]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545791#tribenoside-pharmaceutical-manufacturing-process>]

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